4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione
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Overview
Description
4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is a heterocyclic compound that features a pyrrolidine ring fused with a benzoxathiine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione typically involves the construction of the pyrrolidine ring followed by the formation of the benzoxathiine ring system. One common approach is to start with a suitable pyrrolidine precursor and then introduce the benzoxathiine moiety through a series of cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzoxathiine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Uniqueness
4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for greater versatility in its applications compared to simpler pyrrolidine derivatives.
Properties
CAS No. |
89099-37-6 |
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Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-5,6,7,8-tetrahydro-1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C12H17NO3S/c14-17(15)9-11(13-7-3-4-8-13)10-5-1-2-6-12(10)16-17/h9H,1-8H2 |
InChI Key |
AXSYVHHRAIOBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS(=O)(=O)O2)N3CCCC3 |
Origin of Product |
United States |
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